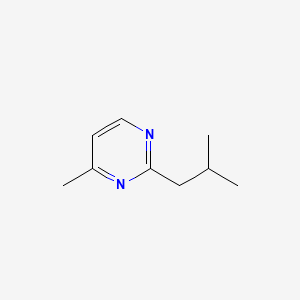

2-Isobutyl-4-methylpyrimidine

Description

Properties

CAS No. |

188708-03-4 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.225 |

IUPAC Name |

4-methyl-2-(2-methylpropyl)pyrimidine |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3 |

InChI Key |

ANYPZJRBAIUMHC-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)CC(C)C |

Synonyms |

Pyrimidine, 4-methyl-2-(2-methylpropyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct evidence for 2-Isobutyl-4-methylpyrimidine, comparisons are drawn to structurally related pyrimidine derivatives, such as 2-Amino-4-methylpyrimidine (CAS 108-52-1, discussed in ). Key differences arise from functional group substitutions:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The amino group in 2-Amino-4-methylpyrimidine enhances hydrogen-bonding capacity, making it suitable for drug synthesis (e.g., antimalarials or antivirals) .

Market and Consumption: provides detailed time-series data (1997–2046) for 2-Amino-4-methylpyrimidine, highlighting its steady demand in pharmaceuticals and agrochemicals . No equivalent data exists for this compound, suggesting it may be a niche or experimental compound.

Synthetic Accessibility: Amino-substituted pyrimidines like 2-Amino-4-methylpyrimidine are often synthesized via cyclization of thioureas or amidines. Isobutyl-substituted analogs likely require more complex alkylation strategies, increasing production costs and limiting commercial adoption.

Q & A

Q. How can researchers differentiate between artifacts and genuine intermediates in mechanistic studies?

- Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Quench reactions at timed intervals and analyze intermediates via LC-MS. Compare with control experiments lacking key reagents. For example, studies on pyrimidine sulfanyl derivatives employed trapping agents to isolate transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.